N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c22-17(14-6-2-1-3-7-14)19-11-13-21-12-9-16(20-21)15-8-4-5-10-18-15/h1-10,12H,11,13H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUSNXMUXKSLAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCN2C=CC(=N2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-keto ester or diketone.
Attachment of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
Formation of the Benzamide Group: The benzamide group is formed by reacting the amine group with benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different pharmacological or chemical properties.
Scientific Research Applications
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Chemical Biology: It is used as a probe to study biological pathways and mechanisms.
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine and amide groups but lack the pyrazole ring.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine ring but differ in the presence of the imidazo ring instead of the pyrazole ring.
Uniqueness
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is unique due to the combination of the pyrazole and pyridine rings, which provides a distinct set of chemical and biological properties not found in other similar compounds .
Biological Activity
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its complex structure that combines pyridine and pyrazole moieties. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structure and Properties
The molecular formula of this compound can be represented as follows:
- Molecular Formula : C16H18N4O
- Molecular Weight : 298.34 g/mol
The compound features a benzamide backbone with a side chain consisting of a pyridine and a pyrazole ring, which contributes to its biological activity.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the pyridine and pyrazole rings allows for:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways.
- Receptor Modulation : It can bind to various receptors, altering their activity and influencing cellular signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of pyrazoles have shown promising results against various cancer cell lines:
These studies indicate that compounds with pyrazole moieties can exhibit significant cytotoxic effects on cancer cells, suggesting that this compound may similarly possess anticancer properties.
Anti-inflammatory Properties
Compounds containing pyrazole structures are also recognized for their anti-inflammatory effects. Research has demonstrated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory responses.
Case Studies
- Study on Pyrazole Derivatives : A study investigated several pyrazole derivatives for their anticancer properties against the NCI-H460 cell line. One derivative exhibited an IC50 value of 0.067 µM, indicating potent activity against tumor growth .
- Inhibition of Aurora Kinase : Another study focused on the inhibition of Aurora-A kinase by pyrazole derivatives, where compounds showed IC50 values ranging from 0.067 µM to 25 nM against various cancer cell lines .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide?
- Methodological Answer : The compound can be synthesized via Pd-catalyzed amidation or coupling reactions. For example, coupling 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethylamine with benzoyl chloride derivatives under palladium catalysis (e.g., Pd(OAc)₂) in the presence of ligands like XPhos, followed by purification via column chromatography . Alternative routes include stepwise assembly of the pyrazole ring using hydrazine derivatives and subsequent alkylation . Reaction progress should be monitored using TLC and NMR spectroscopy.
Q. How should spectroscopic techniques (NMR, IR, UV-Vis) be employed for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) to identify aromatic protons (δ 7.0–9.0 ppm for pyridine/pyrazole), ethyl linker protons (δ 3.5–4.5 ppm), and benzamide carbonyl (δ ~165 ppm) .
- IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and pyridyl/pyrazole C=N stretches (~1500–1600 cm⁻¹) .
- UV-Vis : Assess π→π* transitions in aromatic systems (λmax ~250–300 nm) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Glucose Uptake Assays : Use rat hepatocytes incubated with 10 mM glucose to measure compound-induced glucokinase activity, as demonstrated for structurally related benzamide derivatives .
- Receptor Binding Assays : Radioligand displacement studies (e.g., orexin receptors) can evaluate affinity, with IC₅₀ values calculated using nonlinear regression .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize pyrazol-ethyl benzamide derivatives?
- Methodological Answer :
- Substituent Variation : Modify the benzamide ring (e.g., electron-withdrawing groups at para positions) or pyridyl/pyrazole moieties to assess effects on target binding. For example, methanesulfonyl or fluoro substituents enhance metabolic stability .
- Biological Testing : Compare derivatives in receptor-specific assays (e.g., dual orexin receptor antagonism ) or enzyme inhibition (e.g., ALK5 ). Use molecular docking to predict binding modes.
Q. How can crystallographic data resolve contradictions in molecular conformation?
- Methodological Answer :
- SHELX Refinement : Use SHELXL for high-resolution refinement, adjusting parameters like ADPs (anisotropic displacement parameters) to address residual density or disorder .
- Validation Tools : Employ PLATON or Coot to check for twinning, hydrogen bonding, and steric clashes. Cross-validate with spectroscopic data (e.g., NMR NOE correlations) .
Q. What advanced analytical techniques identify impurities or degradation products?
- Methodological Answer :
- LC-MS/MS : Use reverse-phase HPLC coupled with high-resolution mass spectrometry to detect impurities (e.g., dihydro derivatives or dealkylated byproducts) .
- Thermogravimetric Analysis (TGA) : Monitor thermal stability (decomposition onset >200°C) and correlate with DTA endotherms .
Q. How to troubleshoot low yields in coupling reactions during synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
